molecular formula C12H19Cl2N3O2 B1393675 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride CAS No. 1158785-53-5

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B1393675
M. Wt: 308.2 g/mol
InChI Key: ALYIJWXOQQZQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C12H17N3O2・2HCl . It is used for research and development .


Molecular Structure Analysis

The molecular structure of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms . The molecular weight is 308.21 .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Amine Structure and Product Nature in Reactions with Polyhalogenonitrobenzenes : The study by Heaton and Hunt (1978) explored how primary amines, including piperidine derivatives, react with polyhalogenonitrobenzenes like 1,2,3,4-tetrachloro-5,6-dinitrobenzene. They found that primary amines typically displace a nitro group, while the reaction behavior of cyclic secondary amines was more variable, influenced by steric and electronic effects (Heaton & Hunt, 1978).

  • H-Bonded Ionic Associates Formation : Ukhin et al. (1995) observed that 5-nitrosalicylaldehyde forms molecular complexes with highly basic secondary aliphatic amines, including piperidine. These complexes exhibit H-bonded dimeric ionic structures, which have implications for chemical synthesis and reaction mechanisms (Ukhin et al., 1995).

  • Nucleophilic Substitution Reactions Under High Pressure : Ibata, Zou, and Demura (1994) studied the nucleophilic substitution of 2,3,5,6-tetrachloronitrobenzene with secondary amines, including piperidine, under high pressure. They found that the reaction yields various substitution products, which are influenced by the bulkiness and amount of amines (Ibata, Zou, & Demura, 1994).

  • Aromatic Nucleophilic Substitution with Amines : Ibata, Isogami, and Toyoda (1991) observed that the nucleophilic substitution reactions of aromatic halides with secondary amines, such as piperidine, were significantly accelerated under high pressure, resulting in high yields of N-substituted anilines. This study contributes to understanding the reactivity of aromatic compounds with secondary amines (Ibata, Isogami, & Toyoda, 1991).

Chemical Synthesis and Applications

  • Synthesis of Bifunctional Tetraaza Macrocycles : McMurry et al. (1992) described the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to bifunctional poly(amino carboxylate) chelating agents. This synthesis is significant for creating complex molecular structures with potential applications in material science and medicinal chemistry (McMurry et al., 1992).

  • Formation of Silver(I) Complexes : Wang (2013) studied the reaction of 5-Chloro-2-nitrobenzoic acid with silver oxide and 2-piperidin-1-ylethylamine, resulting in a dinuclear silver(I) complex. This research contributes to the field of coordination chemistry, particularly in the synthesis of metal-organic frameworks (Wang, 2013).

  • Synthesis and Conformational Analysis of Piperidine Analogs : Kim et al. (2007) developed a stereoselective approach for synthesizing substituted piperidines using 3-hydroxypipecolic acid. This methodology is important for creating specific piperidine structures, which are valuable in pharmaceuticals and organic chemistry (Kim et al., 2007).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If on skin, all contaminated clothing should be taken off immediately and the skin should be rinsed with water. If in eyes, they should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed .

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(8-10)15(16)17;;/h1-3,8,11H,4-7,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYIJWXOQQZQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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